1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is an organic compound with a unique structure that includes a cyclobutyl ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one typically involves the reaction of cyclobutylmethylamine with a suitable ketone under controlled conditions. One common method involves the use of a Grignard reagent to introduce the aminomethyl group onto the cyclobutyl ring, followed by oxidation to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but with a hydroxyl group instead of a ketone.
1-(Aminomethyl)cyclobutylamine: Similar structure with an amine group instead of a ketone.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is unique due to its combination of a cyclobutyl ring and an aminomethyl group with a ketone functionality. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(11)9(6-10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
PEYDXFDWJNOULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1(CCC1)CN |
Origin of Product |
United States |
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